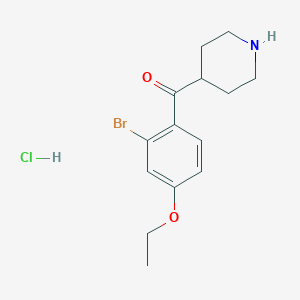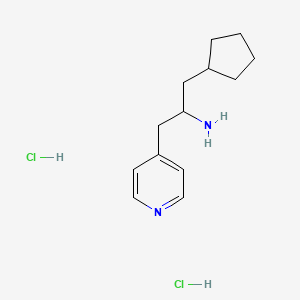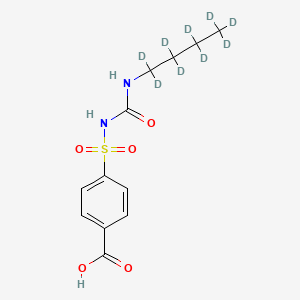![molecular formula C8H6N2O3 B15128638 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with carbonyl groups in the second position. For example, the reaction of N-alkylpyrrole with hydrazine hydrate can yield the desired compound . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the production of pharmaceuticals and agrochemicals due to its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . Its antitumor activity could be related to the inhibition of specific kinases involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition compared to 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid.
Tetrahydropyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antioxidant activities.
Uniqueness
This compound is unique due to its specific combination of pyrrole and pyrazine rings, which confer a wide range of biological activities
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-3-5(8(12)13)4-10(6)2-1-9-7/h1-4H,(H,9,11)(H,12,13) |
Clé InChI |
NRJWRKNANMSYFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C=C2C(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)

![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)


![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15128618.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B15128627.png)
![rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15128630.png)


